4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid
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Overview
Description
4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine can be isolated by standard purification techniques.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amine reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield peptides or other amide-containing compounds.
Scientific Research Applications
4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid involves the protection and deprotection of amines. The Boc group stabilizes the amine under various conditions, preventing unwanted reactions. When deprotection is desired, the Boc group is removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Fmoc-protected amines: Another class of protecting groups used in organic synthesis, which can be removed under basic conditions.
Uniqueness
4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid is unique due to its specific structure, which combines the Boc protecting group with an ethoxybutanoic acid backbone. This structure provides unique reactivity and stability characteristics, making it particularly useful in specific synthetic applications .
Properties
CAS No. |
2731015-03-3 |
---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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